N-(4-methylphenyl)-1,3-thiazolidine-4-carboxamide hydrochloride
Overview
Description
N-(4-methylphenyl)-1,3-thiazolidine-4-carboxamide hydrochloride is a chemical compound that belongs to the class of thiazolidines. Thiazolidines are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is characterized by the presence of a 4-methylphenyl group attached to the nitrogen atom and a carboxamide group at the 4-position of the thiazolidine ring. It is commonly used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
Compounds with a thiazole ring, such as this one, have been found to have diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been found to interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Thiazole derivatives have been found to activate or inhibit various biochemical pathways, leading to their diverse biological effects .
Result of Action
Thiazole derivatives have been associated with a range of biological effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylphenyl)-1,3-thiazolidine-4-carboxamide hydrochloride typically involves the reaction of 4-methylphenylamine with thiazolidine-4-carboxylic acid. The reaction is carried out in the presence of a suitable coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the formation of the desired product is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large-scale reactors and automated systems to control the reaction conditions precisely. The purification steps may include crystallization, filtration, and drying to obtain the compound in high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-(4-methylphenyl)-1,3-thiazolidine-4-carboxamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivative using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxamide group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Nucleophiles such as amines or alcohols, solvents like dichloromethane or ethanol.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiazolidine derivatives.
Substitution: Formation of substituted thiazolidine derivatives.
Scientific Research Applications
N-(4-methylphenyl)-1,3-thiazolidine-4-carboxamide hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
N-(4-methylphenyl)-1,3-thiazolidine-4-carboxamide hydrochloride can be compared with other similar compounds, such as:
Thiazolidine-2,4-dione: Known for its use in the treatment of diabetes due to its insulin-sensitizing properties.
Thiazolidine-4-carboxylic acid: Used as a precursor in the synthesis of various thiazolidine derivatives.
N-phenylthiazolidine-4-carboxamide: Similar structure but with different substituents, leading to variations in chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other thiazolidine derivatives.
Biological Activity
N-(4-methylphenyl)-1,3-thiazolidine-4-carboxamide hydrochloride is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₁₁H₁₄ClN₂OS, with a molecular weight of 250.76 g/mol. Its structure features a thiazolidine ring and a carboxamide functional group, which are crucial for its biological activity.
Table 1: Structural Features
Feature | Description |
---|---|
Molecular Formula | C₁₁H₁₄ClN₂OS |
Molecular Weight | 250.76 g/mol |
Functional Groups | Thiazolidine ring, Carboxamide |
Biological Targets | Enzymes, Receptors |
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. The carboxamide moiety may facilitate hydrogen bonding with enzymes, leading to inhibition of microbial growth. Preliminary studies suggest that this compound can effectively target various pathogens, making it a candidate for further development in antimicrobial therapies.
Anti-inflammatory Properties
The compound has also been studied for its anti-inflammatory effects. In vitro assays have demonstrated its potential to inhibit pro-inflammatory cytokines, suggesting a mechanism that could be beneficial in treating inflammatory diseases. This activity is likely mediated through its interaction with specific signaling pathways involved in inflammation.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, derivatives of thiazolidine compounds have shown efficacy against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The compound has been observed to induce apoptosis and cell cycle arrest in these cancer cells, demonstrating its potential as an anticancer agent .
Case Study: Anticancer Mechanism
A study investigating the effects of thiazolidine derivatives on MCF-7 cells found that treatment with this compound resulted in:
- Inhibition of Cell Proliferation : IC50 values were significantly lower than control treatments.
- Induction of Apoptosis : Increased early and late apoptosis rates were recorded.
- Cell Cycle Arrest : The compound caused accumulation of cells in the pre-G1 phase, indicating cell death mechanisms were activated .
Comparison with Similar Compounds
This compound can be compared with other thiazolidine derivatives to highlight its unique properties:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
N-(4-cyanophenyl)-1,3-thiazolidine-4-carboxamide | Similar thiazolidine structure | Enhanced biological activity due to cyano substitution |
Thiazolidine-2,4-dione | Known for insulin-sensitizing properties | Used primarily in diabetes treatment |
N-phenylthiazolidine-4-carboxamide | Lacks cyano group | Broader application scope but potentially less specificity |
Properties
IUPAC Name |
N-(4-methylphenyl)-1,3-thiazolidine-4-carboxamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2OS.ClH/c1-8-2-4-9(5-3-8)13-11(14)10-6-15-7-12-10;/h2-5,10,12H,6-7H2,1H3,(H,13,14);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVYJOADMRFSVEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2CSCN2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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